Porphyrin c

Vue d'ensemble

Description

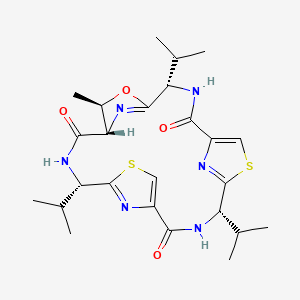

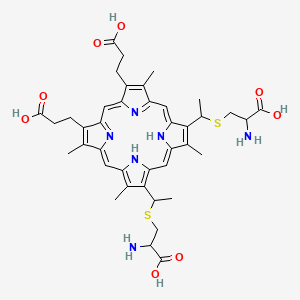

Porphyrins are a class of organic compounds that contain four pyrrole rings linked together through methine bridges. Porphyrin c is a type of porphyrin that has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science.

Applications De Recherche Scientifique

Biomedical Science and Diagnostic Imaging : Porphyrins and metalloporphyrins are vital in biomedical science, especially for their roles in biological processes. Their unique photochemical, photophysical, and photoredox properties make them suitable for various biomedical applications, including as contrast agents in magnetic resonance imaging (MRI), photodynamic therapy (PDT) of cancer, bio-imaging, and other medical applications (Imran et al., 2018).

Cancer Treatment : Cationic porphyrins, like TMPyP4, have shown potential as anticancer agents. They stabilize DNA guanine quadruplexes, leading to the down-regulation of c-MYC and human telomerase reverse transcriptase expression, thus inhibiting tumor growth (Grand et al., 2002).

Porphyrin-Based Nanocomposites : Porphyrin-based nanocomposites have been developed for targeted imaging and therapy, showing promise in drug delivery, healing and repairing damaged organs, and cancer theranostics (Rabiee et al., 2019).

Supramolecular Chemistry : Advancements in supramolecular chemistry have improved the pharmacokinetics and tumor-homing of porphyrins. This includes applications in deeper tissue photodynamic therapy, imaging, theranostics, and synergistic therapeutic capabilities (Rajora et al., 2017).

Diagnostic and Therapeutic Agent : Porphyrins' ability to generate reactive singlet oxygen and their low dark toxicities make them suitable for therapeutic applications like photodynamic therapy. Research is focused on addressing their water insolubility through porphyrin-nanomaterial conjugated systems, expanding their biomedical applications (Tsolekile et al., 2019).

Photomedicine : Porphyrins have been extensively pursued in photodynamic therapy, and recent advances in nanoscale engineering have expanded their potential benefits in human health. This includes metalloporphyrins for medical imaging and therapy, and new classes of porphyrin nanostructures for biomaterials with photosensitizers and functional moieties (Huang et al., 2015).

Propriétés

IUPAC Name |

2-amino-3-[1-[7-[1-(2-amino-2-carboxyethyl)sulfanylethyl]-13,17-bis(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48N6O8S2/c1-17-23(7-9-35(47)48)31-14-32-24(8-10-36(49)50)18(2)28(44-32)12-33-38(22(6)56-16-26(42)40(53)54)20(4)30(46-33)13-34-37(21(5)55-15-25(41)39(51)52)19(3)29(45-34)11-27(17)43-31/h11-14,21-22,25-26,45-46H,7-10,15-16,41-42H2,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZWIZMWKSTIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)SCC(C(=O)O)N)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318144 | |

| Record name | Porphyrin c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Porphyrin c | |

CAS RN |

635-50-7 | |

| Record name | Porphyrin c | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Porphyrin c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)

![5H-Benzo[a]phenoxazin-5-one, 10-(2-aminoethyl)-](/img/structure/B1196706.png)